molecular formula C13H17N3 B2443263 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine CAS No. 907987-76-2

3-(4-tert-butylphenyl)-1H-pyrazol-5-amine

Cat. No. B2443263
CAS RN: 907987-76-2
M. Wt: 215.3
InChI Key: FIMVEZWTACFRMZ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . The “4-tert-butylphenyl” part suggests a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a tert-butyl group (a central carbon atom attached to three methyl groups) attached .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a tert-butyl group attached .


Chemical Reactions Analysis

The compound, due to the presence of the pyrazole ring, might be involved in reactions typical for pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure .

Scientific Research Applications

Reactivity and Chemical Properties

  • 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine and its derivatives have been studied for their reactivity and chemical properties. For instance, in one study, the reactivity of compound 1 under various agents was investigated, revealing the formation of corresponding amides 2-4 upon the reaction of carboxylic acids chlorides with amine 1. These compounds exhibited distinct absorption bands in their IR spectra, indicating the successful acylation of the amino group (Mironovich & Shcherbinin, 2014).

Structural and Spectroscopic Analysis

  • Structural and spectroscopic analyses have played a crucial role in understanding the properties of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine derivatives. For example, a crystal of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine was synthesized and characterized using X-ray diffraction and various spectroscopies. Density functional theory calculations were performed to support experimental results, demonstrating the molecule's stability and indicating its potential for nonlinear optical properties due to intramolecular charge transfer (Tamer et al., 2016).

Synthesis and Characterization

  • Synthesis techniques for creating derivatives of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine have been developed, such as the efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. This method is noted for its operational ease and short reaction time, with the structure of the synthesized compound fully characterized by various spectroscopic methods (Becerra, Rojas, & Castillo, 2021).

Crystal Structures and Hydrogen Bonding

  • Studies have also delved into the crystal structures and hydrogen bonding of these compounds. For instance, the crystal structures of new 3,5-diaryl-1H-pyrazoles were determined, revealing interesting aspects like the formation of dimers through N–H…N intermolecular hydrogen bonds and the existence of compounds in different tautomeric forms. Such structural details provide insights into the molecular interactions and stability of these compounds (Wang, Zheng, & Fan, 2009).

Mechanism of Action

The mechanism of action would depend on the use case of the compound. Without specific context, it’s difficult to provide accurate information .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to refer to the relevant safety data sheets when handling chemicals .

Future Directions

The future directions in the study and application of this compound would depend on its properties and potential uses. It’s always important to stay updated with the latest research in the field .

properties

IUPAC Name

5-(4-tert-butylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(14)16-15-11/h4-8H,1-3H3,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMVEZWTACFRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-tert-butylphenyl)-1H-pyrazol-5-amine

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